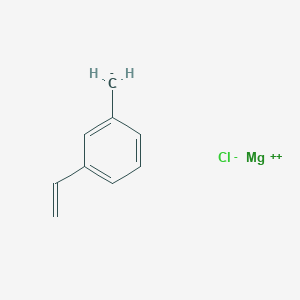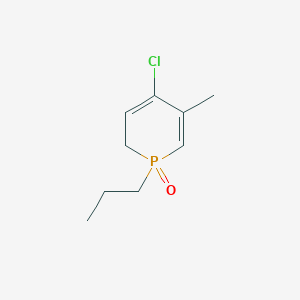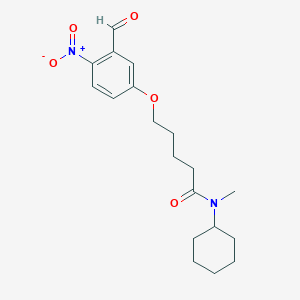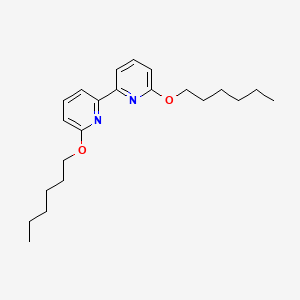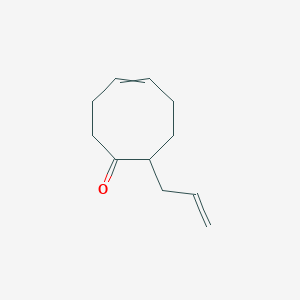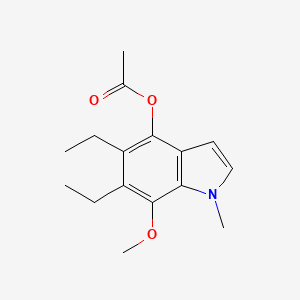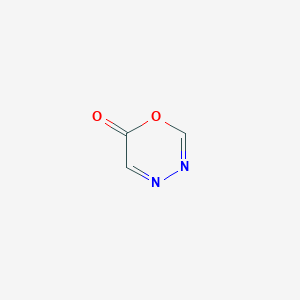
6H-1,3,4-Oxadiazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-1,3,4-Oxadiazin-6-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring with three nitrogen atoms and one oxygen atom, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,3,4-Oxadiazin-6-one can be achieved through several methods. One common approach involves the reaction of acylhydrazides with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method involves aerobic oxidation of acylhydrazides to form N-acyldiazenes, which then undergo cycloaddition with allenoates to produce 1,3,4-oxadiazines . Another method involves the condensation of 4-oxocarboxylic acids with hydroxylamine in the presence of pyridine or sodium acetate .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to enhance efficiency and yield. For example, the one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been demonstrated to be practical for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 6H-1,3,4-Oxadiazin-6-one undergoes various chemical reactions, including cycloadditions, oxidation, and substitution reactions. Cycloaddition reactions with bicyclo[2.1.1]hexenes and other olefins have been extensively studied . These reactions often result in the formation of dihydro-alpha-pyrones and other complex structures.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine, hydrazine, and guanidine. Reaction conditions often involve the use of solvents such as methanol and the presence of catalysts like DMAP .
Major Products: The major products formed from the reactions of this compound include dihydro-alpha-pyrones, enol lactones, and triazine derivatives
Aplicaciones Científicas De Investigación
6H-1,3,4-Oxadiazin-6-one has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of bioactive molecules with potential therapeutic properties . In materials science, it is used in the synthesis of functionalized polymers and other advanced materials. Additionally, this compound derivatives have been explored for their agrochemical properties, making them valuable in the development of pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of 6H-1,3,4-Oxadiazin-6-one involves its ability to undergo cycloaddition reactions, leading to the formation of various bioactive compounds. The molecular targets and pathways involved in these reactions depend on the specific structure of the oxadiazinone derivative and the nature of the reacting species . For example, the addition of bromine to gamma-oxoketenes and the subsequent elimination of hydrogen bromide result in the formation of alpha-pyrones .
Comparación Con Compuestos Similares
6H-1,3,4-Oxadiazin-6-one is unique due to its specific ring structure and the presence of nitrogen and oxygen atoms. Similar compounds include 1,3,4-oxadiazine and 1,3,4-oxadiazole, which also contain nitrogen and oxygen atoms but differ in their ring structures and chemical properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of research in medicinal chemistry, materials science, and agrochemistry. The development of efficient synthetic methods and the exploration of its chemical reactions continue to expand the applications of this fascinating compound.
Propiedades
Número CAS |
106103-87-1 |
|---|---|
Fórmula molecular |
C3H2N2O2 |
Peso molecular |
98.06 g/mol |
Nombre IUPAC |
1,3,4-oxadiazin-6-one |
InChI |
InChI=1S/C3H2N2O2/c6-3-1-4-5-2-7-3/h1-2H |
Clave InChI |
ZGHRNEWGHRUQIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=COC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



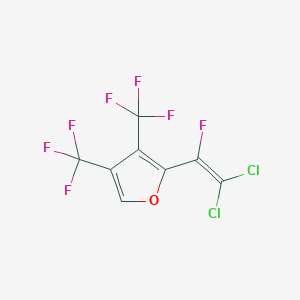
![1,1'-[(2E)-2-[(2,6-Dichlorophenyl)imino]-4-(hydroxymethyl)imidazolidine-1,3-diyl]di(ethan-1-one)](/img/structure/B14338838.png)
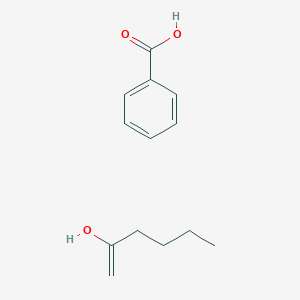
![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
